2-Methyl-3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a trifluoromethyl-substituted pyrimidine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-methyl-3,4-dihydroquinazolin-4-one.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the quinazolinone intermediate with 4-piperidinemethanol in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Attachment of the Trifluoromethyl-Substituted Pyrimidine Ring: The final step involves the reaction of the piperidine-substituted quinazolinone with 6-(trifluoromethyl)pyrimidine-4-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the compound.
Scientific Research Applications
2-Methyl-3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies to investigate the interactions with specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-4-one: Lacks the trifluoromethyl-substituted pyrimidine ring.
3-(4-Piperidinylmethyl)-2-methylquinazolin-4-one: Similar structure but different substitution pattern.
6-(Trifluoromethyl)-2-methyl-4-piperidinylpyrimidine: Contains the trifluoromethyl-substituted pyrimidine ring but lacks the quinazolinone core.
Uniqueness
The uniqueness of 2-Methyl-3-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its combination of functional groups, which imparts specific chemical properties and potential biological activities. The presence of the trifluoromethyl-substituted pyrimidine ring, piperidine ring, and quinazolinone core makes it distinct from other similar compounds and may contribute to its unique reactivity and applications.
Properties
Molecular Formula |
C20H20F3N5O |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-methyl-3-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H20F3N5O/c1-13-26-16-5-3-2-4-15(16)19(29)28(13)11-14-6-8-27(9-7-14)18-10-17(20(21,22)23)24-12-25-18/h2-5,10,12,14H,6-9,11H2,1H3 |
InChI Key |
UOPUAESTZZQRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Origin of Product |
United States |
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